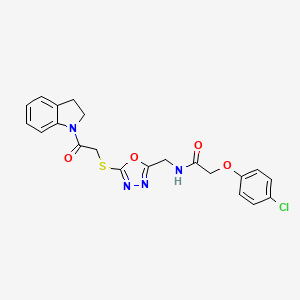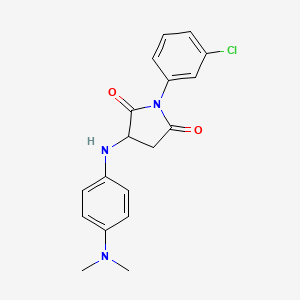![molecular formula C17H22N2O3 B2425934 tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate CAS No. 2058507-56-3](/img/structure/B2425934.png)
tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate, also known as Boc-ONC(O)Ph(Cy) or Boc-ONCP, is a chemical compound with a unique structure. It is a type of tert-butyl carbamate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which includes compounds like tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate is C17H22N2O3. The molecular weight is 302.374.Chemical Reactions Analysis
The Boc group in tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This synthesis process is critical for creating specific structures in organic chemistry, particularly in the synthesis of molecules that have a specific spatial configuration, which is essential in many biological processes (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Phenyl N-Substituted Carbamates
Research has been conducted on the synthesis of novel phenyl N-substituted carbamates, including tert-butyl variations. These synthesized compounds have been evaluated for their properties in various contexts, highlighting the versatility of tert-butyl N-substituted carbamates in chemical synthesis (Chalina, Chakarova, & Staneva, 1998).
Application in Organic Synthesis
The compound has been used in asymmetric Mannich reactions, a type of chemical reaction that forms a bond between two molecules in a way that creates or enhances a molecule's chiral center. This application is particularly relevant in the field of organic synthesis, where creating molecules with specific three-dimensional structures is often crucial (Yang, Pan, & List, 2009).
Crystal Structures Involving tert-Butyl Carbamates
Studies have been conducted on the crystal structures of tert-butyl carbamate derivatives. Understanding these structures is important in the field of crystallography and material science, as it provides insights into the molecular interactions and properties of these compounds (Baillargeon et al., 2017).
Development of Antimicrobial Agents
Research involving tert-butyl carbamates also extends to the synthesis and characterization of derivatives with potential antimicrobial properties. This highlights the pharmaceutical and medicinal chemistry applications of these compounds (Doraswamy & Ramana, 2013).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(20)19-14-6-4-5-13(11-14)17(12-18)7-9-21-10-8-17/h4-6,11H,7-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDGDBZIUWIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2425851.png)

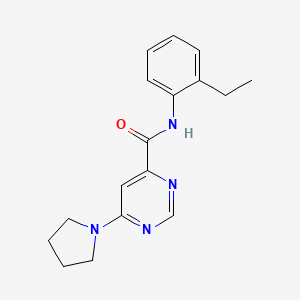
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2425857.png)
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)
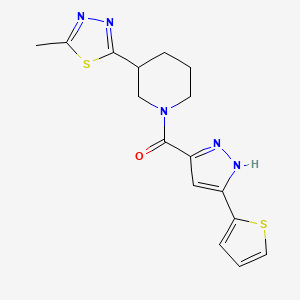
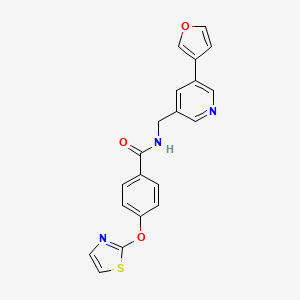
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2425863.png)
![N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2425864.png)
![N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2425865.png)
![4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2425866.png)
![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425868.png)
